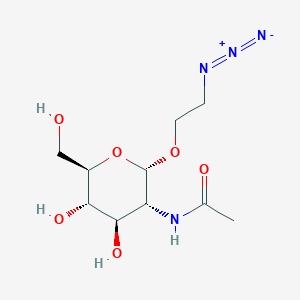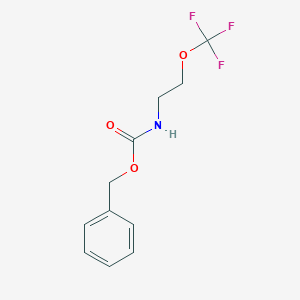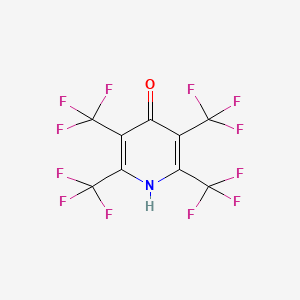
2,3,5,6-Tetrakis(trifluoromethyl)pyridin-4-ol, 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5,6-Tetrakis(trifluoromethyl)pyridin-4-ol, 97% (2,3,5,6-TTFP) is a highly fluorinated organic compound with a wide range of applications in the pharmaceutical, chemical, and food industries. It is a colorless liquid at room temperature and is soluble in most organic solvents. 2,3,5,6-TTFP has been found to have a variety of biological activities, including anti-oxidant, anti-inflammatory, and antimicrobial properties.
Mécanisme D'action
The exact mechanism of action of 2,3,5,6-Tetrakis(trifluoromethyl)pyridin-4-ol, 97% is not fully understood. However, it is believed that the compound acts by disrupting the cell membrane of bacteria and other microorganisms, thus preventing them from reproducing. In addition, 2,3,5,6-Tetrakis(trifluoromethyl)pyridin-4-ol, 97% has been found to inhibit the growth of certain cancer cells by inhibiting the activity of certain enzymes involved in cell division and growth.
Biochemical and Physiological Effects
2,3,5,6-Tetrakis(trifluoromethyl)pyridin-4-ol, 97% has been found to have a variety of biochemical and physiological effects. In animal models, it has been found to reduce inflammation and oxidative stress. In addition, 2,3,5,6-Tetrakis(trifluoromethyl)pyridin-4-ol, 97% has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Furthermore, 2,3,5,6-Tetrakis(trifluoromethyl)pyridin-4-ol, 97% has been found to have anti-cancer activity, as well as anti-tumor activity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2,3,5,6-Tetrakis(trifluoromethyl)pyridin-4-ol, 97% in laboratory experiments is its high solubility in most organic solvents, which makes it easy to handle and use. In addition, 2,3,5,6-Tetrakis(trifluoromethyl)pyridin-4-ol, 97% is relatively stable and can be stored for long periods of time without significant degradation. However, 2,3,5,6-Tetrakis(trifluoromethyl)pyridin-4-ol, 97% can be toxic if ingested or inhaled, and should be handled with caution.
Orientations Futures
There are a number of potential future directions for the use of 2,3,5,6-Tetrakis(trifluoromethyl)pyridin-4-ol, 97%. These include further research into its potential applications in the pharmaceutical, chemical, and food industries, as well as its potential use in the development of new drugs and treatments. In addition, further research into its biochemical and physiological effects could lead to new insights into the mechanisms of action of this compound. Finally, further research into the safety and toxicity of 2,3,5,6-Tetrakis(trifluoromethyl)pyridin-4-ol, 97% could lead to the development of safer and more effective products.
Méthodes De Synthèse
2,3,5,6-Tetrakis(trifluoromethyl)pyridin-4-ol, 97% can be synthesized from trifluoromethylpyridin-4-ol using a Friedel-Crafts acylation reaction. This reaction involves the addition of trifluoromethyl pyridin-4-ol to a Lewis acid, such as aluminum chloride, followed by the addition of an acyl chloride. The reaction proceeds in the presence of a catalyst, such as pyridine, and yields 2,3,5,6-Tetrakis(trifluoromethyl)pyridin-4-ol, 97% as the product.
Applications De Recherche Scientifique
2,3,5,6-Tetrakis(trifluoromethyl)pyridin-4-ol, 97% has been studied extensively in the scientific literature for its potential applications in the pharmaceutical, chemical, and food industries. It has been found to have a variety of biological activities, including antifungal, antiviral, and anti-inflammatory properties. 2,3,5,6-Tetrakis(trifluoromethyl)pyridin-4-ol, 97% has been found to be effective against a wide range of bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. In addition, 2,3,5,6-Tetrakis(trifluoromethyl)pyridin-4-ol, 97% has been found to have anti-cancer activity, as well as anti-tumor activity in animal models.
Propriétés
IUPAC Name |
2,3,5,6-tetrakis(trifluoromethyl)-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9HF12NO/c10-6(11,12)1-3(23)2(7(13,14)15)5(9(19,20)21)22-4(1)8(16,17)18/h(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJHHSFCUGKEKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=C(C1=O)C(F)(F)F)C(F)(F)F)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9HF12NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6351414.png)

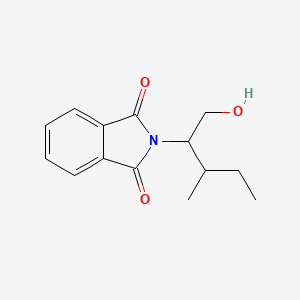


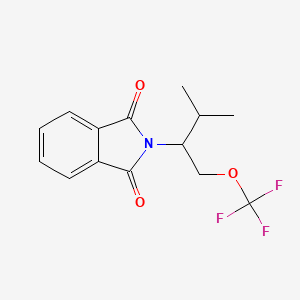
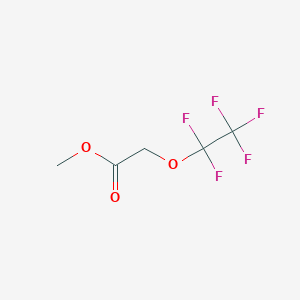
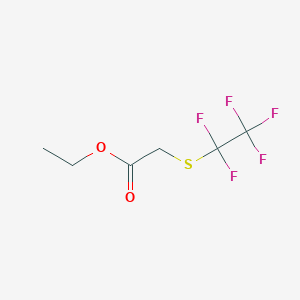
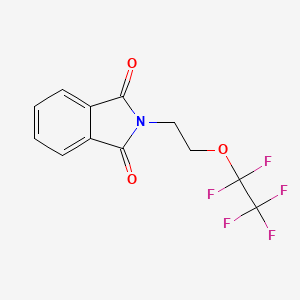
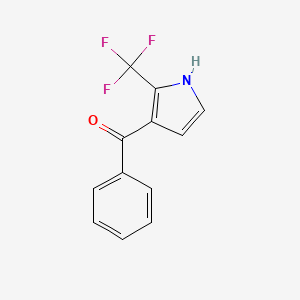
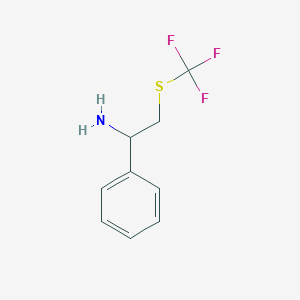
![N-Propyl-[2-(trifluoromehoxy)ethyl]amine hydrochloride, 98%](/img/structure/B6351473.png)
